molecular formula C11H22N2O4 B8668136 Tert-butyl 3-(methoxy(methyl)amino)-3-oxopropyl(methyl)carbamate

Tert-butyl 3-(methoxy(methyl)amino)-3-oxopropyl(methyl)carbamate

Cat. No.: B8668136
M. Wt: 246.30 g/mol
InChI Key: QHCVPOUUVUZPOJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(methoxy(methyl)amino)-3-oxopropyl(methyl)carbamate is a useful research compound. Its molecular formula is C11H22N2O4 and its molecular weight is 246.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H22N2O4

Molecular Weight

246.30 g/mol

IUPAC Name

tert-butyl N-[3-[methoxy(methyl)amino]-3-oxopropyl]-N-methylcarbamate

InChI

InChI=1S/C11H22N2O4/c1-11(2,3)17-10(15)12(4)8-7-9(14)13(5)16-6/h7-8H2,1-6H3

InChI Key

QHCVPOUUVUZPOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCC(=O)N(C)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 3-[(tert-butoxycarbonyl)(methyl)amino]-propanoic acid (5.0 g, 24.6 mmol), N,O-dimethylhydroxylamine hydrochloride (3.1 g, 32.0 mmol) and HBTU (11.2 g, 29.5 mmol) in DMF (50 mL) at 0° C. was added triethylamine (10.2 mL, 73.8 mmol). The mixture was stirred at room temperature over night and the solvent was removed under reduced pressure. The residue was taken up in ethyl acetate (300 mL), washed with water (100 mL) and 0.6 N NaOH solution (100 mL). The aqueous phases were back extracted with ethyl acetate (100 mL). The combined organic phases were dried over sodium sulfate, filtered and concentrated. The residue was purified by column chromatography on silica gel (120 g column, 0% ethyl acetate in hexanes to 100% ethyl acetate in hexanes) to give product (6.0 g, 99%). 1H NMR (CDCl3) 3.69 (s, 3H), 3.52 (t, J=6.2 Hz, 2H), 3.18 (s, 3H), 2.88 (s, 3H), 2.66 (brs, 2H), 1.45 (s, 9H); MS EI m/z 269 (M+Na)+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
99%

Synthesis routes and methods II

Procedure details

To a solution of 3-(tert-butoxycarbonyl(methyl)amino)propanoic acid (130 g, 0.64 mol) in anhydrous THF was added CDI at 0° C. The resulting mixture was stirred for 1 h at 0° C. To this mixture was added a solution of O,N-dimethylhydroxylamine hydrochloric salt (145.2 g, 0.9 mol) and TEA (90.1 g, 0.9 mol) in THF at rt. The resulting mixture was stirred overnight. Solvent and volatiles were removed under reduced pressure. The residue was purified via column chromatography to give tert-butyl 3-(methoxy(methyl)amino)-3-oxopropyl(methyl)carbamate (120 g, 75.5%) as a colorless oil. 1HNMR (CDCl3, 400 MHz) 1.45 (s, 9H), 2.62-2.71 (m, 2H), 2.87 (s, 3H), 3.17 (s, 3H), 3.48-3.56 (m, 2H), 3.68 (s, 3H)
Quantity
130 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
145.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
90.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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